molecular formula C7H7BrN4O2 B13585441 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B13585441
M. Wt: 259.06 g/mol
InChI Key: BQCSEDZZEOKUCU-UHFFFAOYSA-N
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Description

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a brominated derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the bromination of 3,9-dimethylxanthine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 8-position of the xanthine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions, optimized for yield and purity, and conducted in industrial reactors with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The purine ring can undergo redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted derivatives of the original compound .

Scientific Research Applications

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting purinergic receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with purinergic receptors and enzymes. The bromine atom at the 8-position enhances its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 8-bromo-1,3-dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-bromo-3,9-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C7H7BrN4O2

Molecular Weight

259.06 g/mol

IUPAC Name

8-bromo-3,9-dimethylpurine-2,6-dione

InChI

InChI=1S/C7H7BrN4O2/c1-11-5-3(9-6(11)8)4(13)10-7(14)12(5)2/h1-2H3,(H,10,13,14)

InChI Key

BQCSEDZZEOKUCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N=C(N2C)Br

Origin of Product

United States

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